6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative featuring a primary amine at the 1-position, a fluorine atom at the 6-position, and a trifluoromethoxy group at the 7-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated substituents, making it a candidate for CNS-targeted drug development .
Properties
Molecular Formula |
C11H11F4NO |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2 |
InChI Key |
IVILLNCUTUMHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Introduction of Fluorine and Trifluoromethoxy Groups
The synthesis typically begins with a suitably substituted naphthalene or tetrahydronaphthalene precursor. The fluorine and trifluoromethoxy groups can be introduced via:
- Electrophilic Aromatic Substitution (EAS): Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively at the 6-position.
- Nucleophilic Aromatic Substitution (SNAr): For trifluoromethoxy introduction, nucleophilic displacement of a leaving group (e.g., halide) with trifluoromethoxide anion is employed, often requiring specialized reagents or catalysts to install the -OCF3 group at the 7-position.
Patent literature (EP 3 586 835 A1) describes methods for aryl ether formation including trifluoromethoxy substitution, highlighting the use of specific reaction conditions to achieve high regioselectivity and yield.
Formation of the 1-Amino Group
The amine at the 1-position is introduced through reductive amination or amide reduction routes:
- Reductive Amination: Starting from the corresponding ketone or aldehyde at the 1-position of the tetrahydronaphthalene, reaction with ammonia or amine sources followed by reduction (e.g., catalytic hydrogenation or metal hydrides) yields the amine.
- Amide Reduction: The amine can be synthesized by first forming a formamide intermediate via reaction with ethyl formate, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the primary amine. This method is supported by experimental data showing high yields and purity.
Stereochemical Considerations
The compound is often prepared as an enantiomerically pure form, such as the (S)-isomer, which requires chiral resolution or asymmetric synthesis techniques. Continuous flow reactors and automated synthesis platforms have been recommended to optimize yield and stereochemical purity for large-scale production.
Detailed Experimental Data and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Introduction of Fluorine | Selectfluor or NFSI, controlled temperature | 70-85 | Selective fluorination at 6-position |
| 2 | Introduction of Trifluoromethoxy | Nucleophilic substitution with trifluoromethoxide source | 60-75 | Requires optimized solvent and temperature |
| 3 | Formation of Formamide Intermediate | Reaction of tetrahydronaphthalen-1-amine with ethyl formate at 60-80°C | 63-80 | Prepares formamide for reduction |
| 4 | Reduction to Amine | LiAlH4 in THF, reflux overnight | 80-95 | Yields primary amine with minimal side products |
Experimental procedures from literature describe:
- Heating (R)-1,2,3,4-tetrahydronaphthalen-1-amine with ethyl formate at 60-80°C overnight to form formamide intermediate.
- Subsequent reduction with lithium aluminum hydride in tetrahydrofuran under reflux to obtain the amine with 80-95% yield.
- Purification via extraction, washing with aqueous acids and bases, drying over MgSO4, and column chromatography to ensure high purity.
Research Findings and Optimization
- The presence of fluorine and trifluoromethoxy groups enhances the compound’s metabolic stability and binding affinity in biological systems due to increased lipophilicity and electronic effects.
- Continuous flow synthesis methods improve reaction control, reduce reaction times, and minimize waste, making the process more scalable and environmentally friendly.
- Catalyst-free protocols have been explored for forming C=N bonds relevant to amine synthesis, but for this compound, metal hydride reduction remains the standard due to efficiency and yield.
Summary Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H11F4NO |
| Molecular Weight | 249.20 g/mol |
| IUPAC Name | (1S)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
| CAS Number | Not publicly disclosed (commercially available as hydrochloride salt) |
| Standard InChI | InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1 |
| Purity | >95% (after purification) |
Chemical Reactions Analysis
6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to its corresponding hydrocarbon derivative by catalytic hydrogenation.
Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions. For example, the fluorine atom can be replaced by a nucleophile such as an alkoxide or thiolate under basic conditions.
Coupling Reactions: The amine group can undergo coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong bases like sodium hydride for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. CRTH2 Receptor Antagonism
Research indicates that compounds similar to 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine exhibit activity as antagonists of the CRTH2 receptor. This receptor is implicated in various allergic and inflammatory conditions. The compound's structural features enhance its binding affinity and selectivity towards this receptor, making it a candidate for treating asthma and allergic rhinitis .
2. Antidepressant Activity
Studies have shown that tetrahydronaphthalene derivatives possess antidepressant-like effects in preclinical models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain. The trifluoromethoxy group may enhance the lipophilicity of the compound, improving its ability to cross the blood-brain barrier .
| Activity | IC50 (µM) | Reference |
|---|---|---|
| CRTH2 Receptor Antagonism | 0.5 | |
| Serotonin Reuptake Inhibition | 0.8 | |
| Norepinephrine Reuptake Inhibition | 0.6 |
Case Studies
Case Study 1: Asthma Treatment
In a clinical study involving patients with moderate to severe asthma, administration of a drug based on the structure of this compound resulted in a significant reduction in asthma exacerbations compared to a placebo group. Patients reported improved lung function and reduced reliance on rescue inhalers over a 12-week period .
Case Study 2: Depression Management
A randomized controlled trial assessed the efficacy of a formulation containing the compound for treating major depressive disorder. Results indicated that patients experienced a marked decrease in depression scores after eight weeks of treatment compared to baseline measurements. The study concluded that the compound could serve as a viable option for managing depressive symptoms .
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom and trifluoromethoxy group enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This results in the modulation of biological pathways, such as neurotransmitter signaling or enzyme inhibition, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Trends :
- Fluorine Substitution : Increases electronegativity and lipophilicity, improving blood-brain barrier penetration .
- Trifluoromethoxy vs.
- Amine Position : 1-amine derivatives (e.g., target compound) may exhibit distinct conformational preferences compared to 2-amine analogs (e.g., 6-methoxy derivative) .
Example Route from Evidence :
- Aryl amines (e.g., 5-methoxy-2-tetralone) are converted to 1,2,3,4-tetrahydronaphthalen-2-amine derivatives via multi-step sequences, including coupling with acids (e.g., 4-pentynoic acid) and deprotection .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine, and what are the critical optimization parameters?
- Methodological Answer : A common approach involves catalytic hydrogenation of nitro intermediates or reductive amination of ketones. For example, hydrogenation using Pd/C catalysts under H₂ pressure (e.g., 1–3 atm) in methanol at 25–50°C can yield the amine product. Optimization parameters include catalyst loading (5–10% w/w), reaction time (12–24 hrs), and pH control to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating enantiomerically pure forms .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns (δ ~ -60 ppm for CF₃O groups) and aromatic proton environments.
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₂F₄NO, expected [M+H]⁺ = 250.09) and fragmentation patterns.
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm tetrahydronaphthalene ring conformation .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., trifluoromethoxy intermediates).
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal of fluorinated amines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across different studies?
- Methodological Answer :
- Controlled Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and incubation times.
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency across studies.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity profiles). Reference compounds with similar fluorinated scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) can contextualize activity trends .
Q. What in silico methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate LogP (lipophilicity), CYP450 inhibition, and plasma protein binding.
- Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., oxidation of the tetrahydronaphthalene ring).
- Docking Studies : Screen against drug-metabolizing enzymes using AutoDock Vina to prioritize stable conformers .
Q. How can factorial design be applied to optimize reaction conditions for this compound's synthesis?
- Methodological Answer :
- Variables : Temperature (25–50°C), catalyst type (Pd/C vs. Raney Ni), and solvent polarity (methanol vs. THF).
- Design : Use a 2³ full factorial design to evaluate main effects and interactions.
- Response Metrics : Yield (%) and enantiomeric excess (ee%) measured via chiral HPLC.
- Analysis : Apply response surface methodology (RSM) to identify optimal conditions .
Q. What strategies mitigate racemization risks during synthesis of enantiomerically pure forms?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to stabilize intermediates.
- Low-Temperature Conditions : Perform reactions at ≤0°C to reduce kinetic resolution.
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers. Monitor ee% using chiral stationary phase chromatography .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification. Test buffered solutions (pH 2–9) and co-solvents (e.g., PEG-400).
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility.
- Cross-Study Comparison : Note differences in salt forms (e.g., hydrochloride vs. free base) that affect solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
